molecular formula C6H6BrNO B177715 3-Amino-5-bromophenol CAS No. 100367-38-2

3-Amino-5-bromophenol

Cat. No. B177715
Key on ui cas rn: 100367-38-2
M. Wt: 188.02 g/mol
InChI Key: MITPOGKUUPJAPC-UHFFFAOYSA-N
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Patent
US08008298B2

Procedure details

To a solution of 3-bromo-5-nitro-phenol (16.9 g, 77.52 mmol, commercially available [CAS 116632-23-6 {Specs}]) in ethanol (300 ml) and water (100 ml) was added solid ammonium chloride (16.59 g, 310 mmol) and then powdered electrolytic iron (34.4 g, 698 mmol). The material was heated from ambient to reflux temperature (oil bath). The material was refluxed for 3 hours and then filtered, hot, through a plug of celite, washing well with several volumes of hot EtOAc. The solvent was stripped and the remainder was taken up in EtOAc (150 ml) and water (150 ml) and the material shaken. The organic phase was collected and washed with brine (150 ml). The aqueous phases were back extracted with EtOAc (2×100 ml). The organics were combined, dried (MgSO4), filtered and stripped to provide a crude oil. The material was adsorbed onto silica (50 g) and purified by silica gel chromatography, eluting with 15% to 50% ethyl acetate in hexanes to afford 10.35 g of 3-amino-5-bromo-phenol as a dark golden-brown viscous oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
16.59 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
34.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.O.[Cl-].[NH4+]>C(O)C.[Fe]>[NH2:8][C:6]1[CH:5]=[C:4]([OH:11])[CH:3]=[C:2]([Br:1])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C(C1)[N+](=O)[O-])O
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
16.59 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
34.4 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
water (150 ml) and the material shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The material was heated from ambient
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature (oil bath)
TEMPERATURE
Type
TEMPERATURE
Details
The material was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
hot, through a plug of celite, washing well with several volumes of hot EtOAc
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
WASH
Type
WASH
Details
washed with brine (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were back extracted with EtOAc (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to provide a crude oil
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 15% to 50% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=C(C1)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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